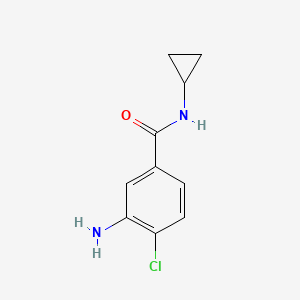

3-Amino-4-chloro-N-cyclopropylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-chloro-N-cyclopropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-8-4-1-6(5-9(8)12)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXCOYJTMBYPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90980786 | |

| Record name | 3-Amino-4-chloro-N-cyclopropylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90980786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63887-21-8 | |

| Record name | Benzamide, 3-amino-4-chloro-N-cyclopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063887218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-chloro-N-cyclopropylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90980786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-4-chloro-N-cyclopropylbenzamide

This guide provides a comprehensive technical overview of a robust and efficient synthesis pathway for 3-Amino-4-chloro-N-cyclopropylbenzamide, a key intermediate in the development of various pharmaceutical compounds. The methodology detailed herein is designed for researchers, chemists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices.

Introduction and Strategic Approach

3-Amino-4-chloro-N-cyclopropylbenzamide is a substituted benzamide derivative with significant potential in medicinal chemistry. Its synthesis requires a strategic approach to ensure high yield and purity. The pathway outlined in this document proceeds through a logical sequence of well-established chemical transformations, beginning with a commercially available starting material and culminating in the desired product. The core strategy involves the initial nitration of a substituted benzoic acid, followed by amide bond formation and a final reduction step. This approach allows for precise control over the introduction of the required functional groups.

The Synthesis Pathway: A Step-by-Step Elucidation

The synthesis of 3-Amino-4-chloro-N-cyclopropylbenzamide can be efficiently achieved in three primary steps starting from 4-chlorobenzoic acid. This pathway is illustrated below.

Caption: A three-step synthesis pathway for 3-Amino-4-chloro-N-cyclopropylbenzamide.

Step 1: Nitration of 4-Chlorobenzoic Acid

The initial step involves the electrophilic aromatic substitution of 4-chlorobenzoic acid to introduce a nitro group at the 3-position. The chloro and carboxylic acid groups are both deactivating; however, the chloro group is an ortho-, para-director, while the carboxylic acid is a meta-director. The directing effects of these two groups reinforce the introduction of the nitro group at the position meta to the carboxylic acid and ortho to the chloro group.

Experimental Protocol:

-

To a stirred solution of concentrated sulfuric acid, carefully add 4-chlorobenzoic acid in portions, maintaining the temperature below 10°C with an ice bath.

-

A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise to the reaction mixture, ensuring the temperature does not exceed 15°C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is then poured onto crushed ice, leading to the precipitation of the product.

-

The solid is collected by filtration, washed with cold water until the washings are neutral, and dried to yield 4-chloro-3-nitrobenzoic acid.[1][2]

Causality Behind Experimental Choices:

-

Sulfuric Acid: Acts as a catalyst and a solvent, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating species.

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted side products.

Step 2: Amide Bond Formation

The second step is the coupling of 4-chloro-3-nitrobenzoic acid with cyclopropylamine to form the corresponding amide. This is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride.

Experimental Protocol:

-

4-chloro-3-nitrobenzoic acid is refluxed with an excess of thionyl chloride (SOCl2), often with a catalytic amount of N,N-dimethylformamide (DMF), to form 4-chloro-3-nitrobenzoyl chloride.[3] The excess thionyl chloride can be removed by distillation.

-

The crude acyl chloride is dissolved in an inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

The solution is cooled in an ice bath, and a solution of cyclopropylamine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same solvent is added dropwise. The base is necessary to neutralize the HCl generated during the reaction.[4]

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction mixture is then washed sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-chloro-3-nitro-N-cyclopropylbenzamide.

Causality Behind Experimental Choices:

-

Thionyl Chloride: A common and effective reagent for converting carboxylic acids to acyl chlorides, which are much more reactive towards nucleophilic attack by the amine.

-

Aprotic Solvent: Prevents any unwanted side reactions with the highly reactive acyl chloride.

-

Base: The use of a tertiary amine base is critical to scavenge the hydrochloric acid byproduct, which would otherwise protonate the cyclopropylamine, rendering it non-nucleophilic.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amino group to furnish the target compound, 3-Amino-4-chloro-N-cyclopropylbenzamide. Several methods can be employed for this transformation.

Experimental Protocol (Using Iron in Acidic Medium):

-

4-chloro-3-nitro-N-cyclopropylbenzamide is dissolved in a mixture of ethanol and water.

-

Iron powder is added to the solution, followed by the slow addition of concentrated hydrochloric acid.

-

The mixture is heated to reflux and stirred vigorously for several hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The aqueous residue is then basified with a solution of sodium hydroxide or sodium carbonate to precipitate the free amine.

-

The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

Purification by column chromatography or recrystallization yields pure 3-Amino-4-chloro-N-cyclopropylbenzamide.

Alternative Reduction Method (Catalytic Hydrogenation):

Alternatively, the reduction can be performed by catalytic hydrogenation. The nitro compound is dissolved in a suitable solvent like ethanol or ethyl acetate, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere (typically at a pressure of 1-4 atm) until the uptake of hydrogen ceases. The catalyst is then removed by filtration, and the solvent is evaporated to yield the product.

Causality Behind Experimental Choices:

-

Iron/HCl: This is a classic and cost-effective method for the reduction of aromatic nitro groups. It is generally high-yielding and tolerant of many other functional groups.

-

Catalytic Hydrogenation: This method is often cleaner and can result in higher purity products, avoiding the need for extensive workup to remove metal salts. However, it requires specialized equipment for handling hydrogen gas.

Data Summary

The following table summarizes typical quantitative data for the synthesis of 3-Amino-4-chloro-N-cyclopropylbenzamide.

| Step | Reactants | Reagents | Solvent | Temperature | Reaction Time | Typical Yield |

| 1. Nitration | 4-Chlorobenzoic Acid | Conc. HNO₃, Conc. H₂SO₄ | H₂SO₄ | 0-15°C | 2-4 hours | 85-95% |

| 2. Amide Coupling | 4-Chloro-3-nitrobenzoic Acid, Cyclopropylamine | SOCl₂, Triethylamine | Dichloromethane | 0°C to RT | 3-6 hours | 80-90% |

| 3. Reduction | 4-Chloro-3-nitro-N-cyclopropylbenzamide | Fe, HCl | Ethanol/Water | Reflux | 4-8 hours | 75-85% |

Conclusion

The described three-step synthesis pathway provides a reliable and scalable method for the preparation of 3-Amino-4-chloro-N-cyclopropylbenzamide. The choice of reagents and reaction conditions is based on well-established chemical principles to maximize yield and purity while ensuring operational safety. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis of this important pharmaceutical intermediate.

References

- Google Patents. (n.d.). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.

- Google Patents. (n.d.). Preparation method of 3-amino-4-methoxybenzaniline.

-

National Center for Biotechnology Information. (n.d.). 3-Amino-4-chloro-N-phenylbenzenesulfonamide. PubChem. Retrieved from [Link]

-

Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

- Google Patents. (n.d.). Nitration of benzoic acid and its chlorinated derivatives.

-

Quora. (2020, July 12). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

-

Springer. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]

- Google Patents. (n.d.). The synthesis of cyclopropane amino acids and peptides.

- Google Patents. (n.d.). Cyclopropyl amide derivatives.

- Google Patents. (n.d.). Process for the preparation of chloro-benzoyl chlorides.

-

National Center for Biotechnology Information. (n.d.). 3-Amino-4-chlorobenzoic acid. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). Process for the production of a new.

-

PrepChem.com. (n.d.). Preparation of 4-chlorobenzyl chloride. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, October 18). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. PubMed. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chlorobenzoic Acid. PubChem. Retrieved from [Link]

-

YouTube. (2021, June 29). Synthesis of 3-chlorobenzoic acid. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: 3-Amino-4-chloro-N-cyclopropylbenzamide as a Versatile Intermediate in Medicinal Chemistry

Executive Summary: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Chemical intermediates that offer multiple points for diversification are invaluable assets. 3-Amino-4-chloro-N-cyclopropylbenzamide is one such strategic building block. Its unique arrangement of a reactive aniline moiety, an ortho-chloro substituent, and a stable N-cyclopropylamide group presents a trifecta of chemical handles. This guide provides an in-depth exploration of this intermediate, from its synthesis to its application in constructing high-value heterocyclic systems relevant to contemporary therapeutic targets. We will delve into the causality behind the procedural steps, ensuring that researchers can not only replicate the protocols but also adapt them based on a sound mechanistic understanding.

Core Characteristics and Safe Handling Protocols

Before utilization, a thorough understanding of the intermediate's properties and safety requirements is essential. The data presented below is a composite based on structurally related compounds and should be supplemented by in-house analysis and a material-specific Safety Data Sheet (SDS).

Physicochemical Data

| Property | Value | Remarks |

| IUPAC Name | 3-Amino-4-chloro-N-cyclopropylbenzamide | - |

| Molecular Formula | C₁₀H₁₁ClN₂O | - |

| Molecular Weight | 210.66 g/mol | - |

| Appearance | Off-white to light grey crystalline solid | Based on analogous compounds[1]. |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Chloroform, Ethyl Acetate | General solubility for similar benzamides[2]. |

| Melting Point | Not established; expected >150 °C | Estimate based on similar structures[2]. |

Safety, Handling, and Storage

3-Amino-4-chloro-N-cyclopropylbenzamide, as an aromatic amine and chlorinated hydrocarbon, requires careful handling to minimize exposure.

-

Personal Protective Equipment (PPE): Always use a certified fume hood. Wear a lab coat, safety glasses with side shields, and nitrile gloves.

-

Hazard Statements (Anticipated): May be harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing genetic defects. Toxic to aquatic life with long-lasting effects[3].

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Protocol: Synthesis of 3-Amino-4-chloro-N-cyclopropylbenzamide

The synthesis of the title compound is most efficiently achieved via a two-step sequence starting from commercially available 4-chloro-3-nitrobenzoic acid. This pathway ensures high regioselectivity and typically proceeds with good to excellent yields.

start [label="4-Chloro-3-nitrobenzoic Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: Amide Coupling\n(EDC, HOBt, DIPEA)\n+ Cyclopropylamine"]; intermediate [label="4-Chloro-N-cyclopropyl-3-nitrobenzamide", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Nitro Reduction\n(SnCl2·2H2O, EtOH)"]; product [label="3-Amino-4-chloro-N-cyclopropylbenzamide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; }

Figure 1: Two-step synthesis workflow for the title intermediate.

Step 1: Amide Coupling to form 4-Chloro-N-cyclopropyl-3-nitrobenzamide

Causality: The first step involves the formation of a robust amide bond. We utilize a carbodiimide-mediated coupling (EDC/HOBt) which proceeds through a highly reactive O-acylisourea intermediate. 1-Hydroxybenzotriazole (HOBt) is included to suppress racemization (not relevant here, but good practice) and, more importantly, to convert the initial intermediate into a more stable and less reactive HOBt-ester, which then cleanly reacts with the amine, minimizing side reactions and improving yields[1].

-

Materials:

-

4-Chloro-3-nitrobenzoic acid (1.0 eq)

-

Cyclopropylamine (1.2 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

-

Protocol:

-

To a stirred solution of 4-chloro-3-nitrobenzoic acid in anhydrous DCM (0.2 M) under an inert atmosphere (N₂), add EDC·HCl and HOBt.

-

Stir the mixture at room temperature for 20 minutes to allow for the activation of the carboxylic acid.

-

Add DIPEA, followed by the dropwise addition of cyclopropylamine.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can often be used directly in the next step or purified by flash chromatography if necessary.

-

Step 2: Reduction to 3-Amino-4-chloro-N-cyclopropylbenzamide

Causality: The final step is the selective reduction of the aromatic nitro group to a primary amine. While various methods exist (e.g., catalytic hydrogenation), reduction with tin(II) chloride is a classic, reliable, and scalable method that is tolerant of many functional groups, including the chloro- and amide moieties present in our substrate. The acidic conditions ensure the product amine is initially protonated, preventing potential side reactions.

-

Materials:

-

4-Chloro-N-cyclopropyl-3-nitrobenzamide (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

-

Ethanol (EtOH)

-

-

Protocol:

-

Dissolve the crude nitro-intermediate from Step 1 in ethanol (0.1 M) in a round-bottom flask.

-

Add SnCl₂·2H₂O in one portion. The reaction is exothermic.

-

Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

-

Basify the mixture to pH > 8 by the slow addition of a saturated aqueous solution of NaHCO₃ or NaOH. This will precipitate tin salts.

-

Extract the aqueous slurry multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) or recrystallization to afford the final product.

-

Self-Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

-

Application Protocol: Synthesis of a Bioactive Heterocycle

The primary amino group of 3-amino-4-chloro-N-cyclopropylbenzamide is a versatile handle for constructing heterocyclic scaffolds, which are cornerstones of many approved drugs.[4][5] We will demonstrate its utility in a representative synthesis of a substituted quinazolinone, a privileged scaffold in kinase inhibitor design.

Causality: This transformation is a classic example of a condensation-cyclization reaction. The aniline nitrogen acts as a nucleophile, attacking an activated carbonyl species (in this case, an acyl chloride). The subsequent intramolecular cyclization is driven by the formation of a stable, aromatic heterocyclic ring system. The ortho-chloro group can be retained or used for further cross-coupling reactions in later steps.

intermediate [label="3-Amino-4-chloro-N-\ncyclopropylbenzamide", fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="+ 2-Methoxyacetyl chloride\n+ Pyridine, DCM", shape=plaintext]; step1 [label="Acylation"]; acylated [label="Acylated Intermediate"]; step2_reagents [label="POCl3, Reflux", shape=plaintext]; step2 [label="Dehydrative\nCyclization"]; product [label="Substituted Quinazolinone\nScaffold", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

intermediate -> reagents [style=invis]; reagents -> step1 [style=invis]; intermediate -> step1 [label=""]; step1 -> acylated; acylated -> step2_reagents [style=invis]; step2_reagents -> step2 [style=invis]; acylated -> step2; step2 -> product; }

Figure 2: Pathway for quinazolinone synthesis from the intermediate.

Protocol: Synthesis of 7-Chloro-N-cyclopropyl-2-(methoxymethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxamide

-

Materials:

-

3-Amino-4-chloro-N-cyclopropylbenzamide (1.0 eq)

-

2-Methoxyacetyl chloride (1.1 eq)

-

Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Phosphorus oxychloride (POCl₃) (used as a dehydrating agent/solvent)

-

-

Protocol:

-

Acylation: Dissolve the starting intermediate in anhydrous DCM (0.2 M). Cool the solution to 0 °C in an ice bath.

-

Add pyridine, followed by the dropwise addition of 2-methoxyacetyl chloride.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl (aq) and brine, dry over Na₂SO₄, and concentrate to yield the crude acylated intermediate.

-

Cyclization: Carefully add phosphorus oxychloride (POCl₃) to the crude acylated intermediate.

-

Heat the mixture to reflux (approx. 107 °C) for 4-6 hours. The reaction should become a clear, homogenous solution.

-

Cool the reaction mixture to room temperature and pour it slowly and carefully onto a stirred mixture of crushed ice and ethyl acetate. Caution: Exothermic reaction and release of HCl gas.

-

Separate the organic layer. Extract the aqueous layer again with ethyl acetate.

-

Combine the organic layers and carefully wash with saturated NaHCO₃ (aq) until effervescence ceases, then wash with brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final product by flash chromatography to yield the desired quinazolinone.

-

Self-Validation: Characterize the final product thoroughly by ¹H NMR, LC-MS, and HRMS to confirm its structure and purity.

-

Troubleshooting and Field-Proven Insights

-

Incomplete Amide Coupling: If the coupling reaction stalls, ensure all reagents and solvents are truly anhydrous. A small, fresh addition of EDC may restart the reaction.

-

Low Yield in Nitro Reduction: The basification and extraction step with tin salts can be problematic, sometimes forming emulsions. Filtering the precipitated tin salts through a pad of Celite® before extraction can significantly improve phase separation and product recovery.

-

Vigorous Cyclization: The addition of the reaction mixture to ice after POCl₃ reflux is highly exothermic. Perform this step slowly in a large beaker within a fume hood to control the quench.

-

Purification: The N-cyclopropylamide group imparts a degree of grease-solubility to the molecules. Standard silica gel chromatography is usually effective, but a reversed-phase C18 column may be necessary for highly nonpolar analogs or difficult separations.

Conclusion

3-Amino-4-chloro-N-cyclopropylbenzamide is a high-potential intermediate for constructing diverse and complex molecular libraries. The protocols detailed herein are robust and grounded in well-established chemical principles, providing a reliable foundation for its synthesis and subsequent derivatization. By understanding the causality behind each step, researchers are empowered to not only utilize this building block but also to innovate, paving the way for the discovery of next-generation therapeutics.

References

- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]

-

3-Amino-4-chloro-n,n-diethyl-benzene sulfonamide. Synthink. [Link]

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Institutes of Health (NIH). [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. ResearchGate. [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

3-amino-2-chloro-N-cyclopropyl-N-propylbenzamide | C13H17ClN2O. PubChem. [Link]

-

MATERIAL SAFETY DATA SHEET - p-Amino Benzamide. Oxford Lab Fine Chem LLP. [Link]

Sources

- 1. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 2. 3-Amino-4-chloro-n,n-diethyl-benzene sulfonamide Supplier in Mumbai, 3-Amino-4-chloro-n,n-diethyl-benzene sulfonamide Trader, Maharashtra [chemicalmanufacturers.in]

- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Application Note: High-Precision Efficacy Profiling of 3-Amino-4-chloro-N-cyclopropylbenzamide (ACB-CP)

Executive Summary & Molecule Profile[1][2]

3-Amino-4-chloro-N-cyclopropylbenzamide (herein referred to as ACB-CP ) represents a privileged scaffold in medicinal chemistry.[1][2] The benzamide moiety is a cornerstone of various FDA-approved therapeutics, acting as a pharmacophore in histone deacetylase (HDAC) inhibitors (e.g., Entinostat), poly(ADP-ribose) polymerase (PARP) inhibitors, and receptor tyrosine kinase (RTK) inhibitors.[1][2]

The specific inclusion of the cyclopropyl amide functionality is a strategic medicinal chemistry modification designed to enhance metabolic stability by blocking dealkylation while maintaining a favorable steric profile for hydrophobic pocket occupancy (e.g., the ATP-binding pocket of kinases).[1][2]

Chemical Profile

| Property | Specification |

| IUPAC Name | 3-Amino-4-chloro-N-cyclopropylbenzamide |

| Molecular Weight | ~210.66 g/mol |

| Core Scaffold | Halogenated Benzamide |

| Key Functionality | Cyclopropyl (Metabolic Shield), Free Amine (H-Bond Donor) |

| Predicted Solubility | Low aqueous solubility; High solubility in DMSO/Ethanol |

| Primary Application | Lead optimization, Kinase inhibition profiling, Cytotoxicity screening |

Experimental Design Strategy

To rigorously test the efficacy of ACB-CP, we must move beyond simple phenotypic observation to mechanistic validation.[1][2] This guide outlines a Target Deconvolution and Efficacy Profiling workflow.

The Hypothesis: The 3-amino-4-chloro substitution pattern suggests potential reactivity or tight binding in serine/threonine kinase domains or zinc-dependent metalloenzymes.[1][2] The cyclopropyl group suggests the molecule targets a lipophilic cryptic pocket.[1][2]

The Workflow:

-

Solubility & Formulation: Ensuring bioavailability in assays.

-

Target Engagement (CETSA): Verifying the compound enters cells and binds a target.[1][2]

-

Phenotypic Efficacy (Dose-Response): Quantifying potency (

).

Protocol 1: Formulation & Quality Control (Pre-Assay)

Rationale: Benzamides are prone to precipitation in aqueous media, leading to false negatives in efficacy assays.[1][2] The "3-amino" group is also oxidation-sensitive.[1][2]

Reagents

-

Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous,

99.9%.[1][2] -

Buffer: PBS (pH 7.[1][2]4) with 0.01% Tween-20 (to prevent non-specific aggregation).[1][2]

Step-by-Step Procedure

-

Stock Preparation: Dissolve ACB-CP in anhydrous DMSO to a concentration of 10 mM . Vortex for 30 seconds.[1][2]

-

Quality Check (LC-MS): Inject 5 µL of stock into an LC-MS system (C18 column).

-

Serial Dilution: Prepare working stocks (1000x) in DMSO.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Rationale: Before testing efficacy (killing cells), we must prove engagement (binding).[1][2] CETSA relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (

Materials

Step-by-Step Procedure

-

Treatment: Seed

cells/dish. Treat with 10 µM ACB-CP or DMSO (Control) for 1 hour at 37°C. -

Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Thermal Challenge: Aliquot cell suspension (50 µL) into 10 PCR tubes.

-

Heating Gradient: Heat each tube for 3 minutes at a gradient: 37, 40, 43, 46, 49, 52, 55, 58, 61, 67°C.

-

Cooling: Immediately incubate on ice for 3 minutes.

-

Lysis: Add liquid nitrogen (freeze-thaw x3) or mild detergent to lyse cells.[1][2]

-

Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C. The supernatant contains the stabilized (soluble) protein.

-

Analysis: Analyze supernatant via Western Blot (if target is known, e.g., ERK1/2) or Coomassie stain (for global proteome shift).[1][2]

Data Interpretation:

-

Positive Result: A shift in the aggregation curve to the right (higher temperature) in the ACB-CP treated group compared to DMSO.[1][2]

Protocol 3: Quantitative Efficacy (ATP-Based Viability Assay)

Rationale: The metabolic activity of the cell is the most robust proxy for antiproliferative efficacy.[1][2] We utilize an ATP-luciferase reaction (e.g., CellTiter-Glo), which is more sensitive than tetrazolium salts (MTT/MTS) for benzamide derivatives.[1][2]

Experimental Setup

-

Design: 384-well plate format.

-

Controls:

Step-by-Step Procedure

-

Seeding: Dispense 500 cells/well (384-well plate) in 45 µL media. Incubate 24h for attachment.

-

Dosing: Add 5 µL of 10x ACB-CP working solutions.

-

Incubation: Incubate for 72 hours at 37°C, 5%

. -

Detection: Equilibrate plate to room temperature (20 min). Add 50 µL CellTiter-Glo reagent.[1][2]

-

Lysis: Orbitally shake for 2 minutes. Incubate 10 minutes to stabilize signal.

-

Read: Measure Luminescence (RLU) on a multimode plate reader (Integration time: 0.5s).

Data Analysis & Visualization

Calculate % Viability:

Fit data to a 4-parameter logistic (4PL) model to derive

Visualization: Mechanistic Pathway & Workflow[1][8]

The following diagram illustrates the hypothetical mechanism of action for benzamide derivatives (often acting as ATP-competitive inhibitors or allosteric modulators) and the experimental workflow described above.

Caption: Workflow for ACB-CP profiling. Phase 1 ensures chemical integrity.[1][2] Phase 2 utilizes CETSA to confirm physical binding to intracellular targets, while phenotypic screening quantifies biological efficacy (

Expected Results & Troubleshooting

| Assay | Expected Outcome (Active) | Common Failure Mode | Solution |

| Solubility | Clear solution in DMSO; no precipitation in media <50 µM.[1][2] | Precipitation upon media addition.[1][2] | Reduce final concentration; add 1% BSA. |

| CETSA | No shift (flat line). | Compound is impermeable or requires higher dose.[1][2] | |

| Viability | Sigmoidal dose-response; | Flat curve (non-toxic).[1][2] | Verify cell line sensitivity; test higher concentrations (up to 50 µM). |

References

-

Gundersen, L. L., et al. (2024).[1][2] "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis and Activity in Cancer Cell Cultures." MDPI Molecules. Available at: [Link][1][2]

-

PubChem Compound Summary. (2025). "3-amino-2-chloro-N-cyclopropylbenzamide (Related Structure)." National Library of Medicine.[1][2] Available at: [Link][1][2]

-

Zhang, L., et al. (2012).[1][2] "Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators." Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Al-Otaibi, J. S., et al. (2023).[1][2] "Conformational, Reactivity Analysis and Molecular Docking of Benzamide Derivatives." Taylor & Francis.[1][2] Available at: [Link][1][2]

Sources

- 1. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-amino-5-chloro-N-[(3R,4S)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;2-hydroxypropane-1,2,3-tricarboxylic acid | C29H37ClFN3O11 | CID 15096953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S | CID 2873180 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: High-Throughput Screening of 3-Amino-4-chloro-N-cyclopropylbenzamide

Abstract

This document provides a comprehensive guide for the utilization of 3-Amino-4-chloro-N-cyclopropylbenzamide in high-throughput screening (HTS) campaigns. Due to the novelty of this compound, established biological targets are not extensively documented in peer-reviewed literature. Therefore, this guide adopts a rational, structure-based approach to propose and detail robust screening protocols against high-probability target classes. We will explore potential applications based on the core aminobenzamide scaffold, a privileged structure in medicinal chemistry known to interact with various enzyme families. The protocols herein are designed to be adaptable, providing researchers with a validated framework to investigate the bioactivity of this and other novel chemical entities.

Introduction: Rationale for Screening 3-Amino-4-chloro-N-cyclopropylbenzamide

3-Amino-4-chloro-N-cyclopropylbenzamide is a synthetic organic compound featuring several key functional groups that suggest potential biological activity. The core structure is a substituted benzamide, a chemical motif present in numerous approved drugs.

-

The Benzamide Scaffold: Benzamides are known to be "privileged structures," capable of binding to a variety of biological targets, most notably G-protein coupled receptors (GPCRs) and enzymes.

-

The Cyclopropyl Group: The N-cyclopropyl moiety is a bioisostere for larger alkyl groups and can provide conformational rigidity, enhance metabolic stability, and improve binding affinity to target proteins. Its inclusion often points towards potential interactions with hydrophobic pockets in enzymes or receptors.

-

Amino and Chloro Substituents: The substitution pattern on the aromatic ring (amino and chloro groups) critically influences the electronic properties and potential hydrogen bonding interactions of the molecule, which can dictate target specificity and potency.

Given this structural composition, 3-Amino-4-chloro-N-cyclopropylbenzamide represents a promising candidate for screening against enzyme families where substituted benzamides have previously shown activity, such as histone deacetylases (HDACs) or poly (ADP-ribose) polymerases (PARPs). This document will focus on providing detailed protocols for these two target classes as primary examples.

Proposed Target Class 1: Histone Deacetylases (HDACs)

Scientific Rationale: Substituted benzamides, particularly those with an amino group ortho to the amide, are a well-established class of HDAC inhibitors. The amide nitrogen and carbonyl oxygen can chelate the zinc ion in the active site of class I, II, and IV HDACs, while the substituted phenyl ring probes the outer rim of the catalytic tunnel. The structural similarity of 3-Amino-4-chloro-N-cyclopropylbenzamide to known HDAC inhibitors like Entinostat (MS-275) makes this a primary and logical target class to investigate.

HTS Workflow for HDAC Inhibition

This workflow outlines a two-stage process: a primary screen to identify initial hits and a dose-response confirmation to validate their activity and determine potency.

Caption: Biochemical HTS workflow for identifying PARP inhibitors.

Protocol: Homogeneous Luminescent PARP Activity Assay

This protocol is based on measuring the depletion of NAD+ substrate using a system like the PARP-Glo™ Account Assay (Promega).

Materials:

-

3-Amino-4-chloro-N-cyclopropylbenzamide (test compound)

-

Recombinant human PARP enzyme (e.g., PARP1)

-

Activated DNA (provided in most commercial kits)

-

NAD+ solution

-

PARP-Glo™ Reagent (contains reagents to detect remaining NAD+)

-

Olaparib or Veliparib (Positive Control)

-

DMSO (Vehicle Control)

-

PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

White, opaque 384-well assay plates

Procedure:

-

Compound Plating:

-

As described in section 2.2, prepare and dispense 50 nL of the test compound, controls, or DMSO into assay plates.

-

-

PARP/DNA Addition:

-

Prepare a 2X working solution of PARP1 enzyme and activated DNA in PARP assay buffer. The optimal concentrations should be determined empirically to ensure about 50-80% of NAD+ is consumed during the reaction.

-

Dispense 5 µL of this mix into each well.

-

Incubate for 15 minutes at room temperature.

-

-

Reaction Initiation:

-

Prepare a 2X working solution of NAD+ in PARP assay buffer.

-

Dispense 5 µL of the NAD+ solution to each well to start the reaction. Final volume is now 10.05 µL.

-

-

Enzymatic Reaction:

-

Incubate the plate for 60 minutes at room temperature. Active PARP enzyme will consume NAD+.

-

-

Signal Development & Detection:

-

Prepare the PARP-Glo™ Reagent according to the manufacturer's instructions.

-

Add 10 µL of the reagent to each well. This simultaneously stops the PARP reaction and initiates the luminescent signal generation, which is inversely proportional to PARP activity (more PARP activity = less NAD+ remaining = lower signal).

-

Incubate for 15-30 minutes at room temperature.

-

Read the luminescence on a plate reader.

-

Data Analysis:

| Parameter | Calculation Formula | Description |

| Percent Inhibition | 100 * (RLU_compound - RLU_pos_ctrl) / (RLU_veh_ctrl - RLU_pos_ctrl) | In this inverse-readout assay, a higher RLU corresponds to higher inhibition. The formula correctly normalizes the data. |

| Z'-Factor | `1 - (3 * (SD_veh_ctrl + SD_pos_ctrl)) / | Mean_veh_ctrl - Mean_pos_ctrl |

| IC50 Value | Non-linear regression (log[inhibitor] vs. response) | The concentration of inhibitor required to reduce PARP activity by 50%. |

Self-Validating Systems: Controls and Best Practices

To ensure the trustworthiness of screening data, every assay plate must include a set of internal controls.

-

Vehicle Control (0% Inhibition): Wells containing DMSO instead of a test compound. This defines the baseline enzyme activity.

-

Positive Control (100% Inhibition): Wells containing a known, potent inhibitor for the target class (e.g., TSA for HDACs, Olaparib for PARPs). This defines the fully inhibited state.

-

Assay Robustness: The Z'-factor must be calculated for every plate to ensure that the separation between positive and negative controls is sufficient for hit identification. Plates with a Z' < 0.5 should be flagged for review or repeated.

-

Compound Interference: Novel compounds should be checked for auto-fluorescence or auto-luminescence by running a parallel assay plate where the enzyme is omitted. Any signal originating from the compound itself must be noted and potentially used for data correction.

Conclusion and Future Directions

3-Amino-4-chloro-N-cyclopropylbenzamide presents a valuable chemical starting point for hit-finding campaigns. Based on established medicinal chemistry principles, HDACs and PARPs represent high-probability, high-value target classes for initial screening efforts. The detailed HTS protocols provided here offer robust, validated methods for determining the compound's activity against these enzyme families. Positive hits from these primary screens should be subjected to a rigorous hit-to-lead cascade, including confirmation with orthogonal assays (e.g., cell-based target engagement), selectivity profiling against related enzymes, and initial ADME-Tox assessment.

References

-

Wermuth, C. G. (2004). The Practice of Medicinal Chemistry. Elsevier Academic Press. [Link]

-

Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. [Link]

-

Villar-Garea, A., & Esteller, M. (2004). Histone deacetylase inhibitors: understanding a new wave of anticancer agents. International Journal of Cancer, 112(2), 171-178. [Link]

-

Suzuki, T., & Miyata, N. (2005). N-substituted-4-(aminomethyl)benzamide-type histone deacetylase inhibitors. Current Medicinal Chemistry, 12(23), 2741-2750. [Link]

-

Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. [Link]

developing a standard operating procedure for handling 3-Amino-4-chloro-N-cyclopropylbenzamide

Application Notes and Protocols: 3-Amino-4-chloro-N-cyclopropylbenzamide

Document ID: ANP-ACNCB-20260128

Introduction: The Significance of Substituted Benzamides

Substituted benzamides are a cornerstone of modern medicinal chemistry and drug development. This class of compounds is recognized for its diverse pharmacological activities, largely attributable to the versatile benzamide scaffold which can be readily functionalized to modulate biological activity and pharmacokinetic properties.[1] Notably, derivatives have been developed as antipsychotics, antiemetics, and antidepressants. Furthermore, recent research has highlighted their potential as antimicrobial and anticancer agents, often acting as inhibitors of critical enzymes like histone deacetylases (HDACs) or the bacterial cell division protein FtsZ.[2][3]

3-Amino-4-chloro-N-cyclopropylbenzamide is a novel synthetic intermediate that combines three key structural motifs: a chlorinated aminobenzene ring, a central amide linkage, and a cyclopropyl group. The cyclopropyl moiety is of particular interest in drug design as it can enhance metabolic stability, improve potency, and provide conformational rigidity. This document serves as a comprehensive guide for researchers, providing detailed, field-tested protocols for the synthesis, handling, purification, and characterization of this compound, ensuring scientific integrity and operational safety.

Physicochemical and Safety Data

A thorough understanding of a compound's properties and hazards is a prerequisite for its safe and effective use in a research setting.

Compound Properties

While a dedicated CAS Number for 3-Amino-4-chloro-N-cyclopropylbenzamide is not yet widely indexed, its properties can be reliably predicted from its constituent parts and data from closely related analogs.

| Property | Value | Source/Justification |

| IUPAC Name | 3-Amino-4-chloro-N-cyclopropylbenzamide | Standard Nomenclature |

| Molecular Formula | C₁₀H₁₁ClN₂O | Calculated |

| Molecular Weight | 210.66 g/mol | Calculated |

| Appearance | Expected to be an off-white to light brown solid | Analogy to related benzamides[4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DCM, THF, DMSO | Analogy to related benzamides[4] |

| Boiling Point | ~351.7 °C at 760 mmHg (Predicted) | Predicted for a similar structure[5] |

| Density | ~1.2 g/cm³ (Predicted) | Predicted for a similar structure[5] |

Safety & Handling

Scientist's Note: Although a specific Safety Data Sheet (SDS) for the title compound is not available, a hazard assessment can be made based on its precursors, 3-amino-4-chlorobenzoic acid and cyclopropylamine, and the general reactivity of benzamides. The protocols herein mandate handling as a hazardous substance.

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements (H-Codes) | Precautionary Statements (P-Codes) |

| Acute Toxicity / Irritation | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE):

-

Respiratory: Use a NIOSH-approved respirator with an appropriate dust/organic vapor cartridge. All work with the solid compound or its solutions should be performed in a certified chemical fume hood.

-

Hand: Wear nitrile or neoprene gloves. Inspect gloves prior to use.

-

Eye: Use chemical safety goggles or a face shield.

-

Skin and Body: Wear a flame-retardant lab coat and closed-toe shoes.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste material at a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing, in accordance with local, state, and federal regulations.[5]

Synthesis Protocol: Amide Coupling

The most direct and reliable method for synthesizing 3-Amino-4-chloro-N-cyclopropylbenzamide is via the coupling of 3-amino-4-chlorobenzoic acid with cyclopropylamine. This requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[6] The following protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents, a common and effective method for minimizing side reactions and racemization.[6]

Materials and Reagents

-

3-Amino-4-chlorobenzoic acid (≥98%)

-

Cyclopropylamine (≥99%)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (≥98%)

-

Hydroxybenzotriazole (HOBt) (≥97%)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc), HPLC grade

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, magnetic stir bars, argon/nitrogen supply, TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 3-amino-4-chlorobenzoic acid (1.72 g, 10.0 mmol, 1.0 equiv) and HOBt (1.53 g, 11.0 mmol, 1.1 equiv).

-

Dissolution: Add 40 mL of anhydrous DCM and stir the suspension at room temperature.

-

Amine Addition: Add cyclopropylamine (0.76 mL, 11.0 mmol, 1.1 equiv) followed by DIPEA (2.1 mL, 12.0 mmol, 1.2 equiv) to the flask.

-

Carboxylic Acid Activation: Cool the mixture to 0 °C in an ice bath. Slowly add EDC hydrochloride (2.11 g, 11.0 mmol, 1.1 equiv) portion-wise over 15 minutes.

-

Scientist's Note: Adding EDC at 0 °C helps to control the exothermic reaction and prevents the degradation of the activated ester intermediate. HOBt is included to form a more stable active ester, which suppresses side reactions and improves the final yield.[4]

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The product spot should be visible under UV light (254 nm) and will have a higher Rf value than the starting carboxylic acid.

-

Work-up - Quenching: Once the reaction is complete, dilute the mixture with 50 mL of DCM.

-

Work-up - Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

-

50 mL of saturated NaHCO₃ solution (to remove unreacted acid and HOBt).

-

50 mL of water.

-

50 mL of brine (to remove residual water).

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to afford the pure 3-Amino-4-chloro-N-cyclopropylbenzamide.

Caption: Workflow for the synthesis of 3-Amino-4-chloro-N-cyclopropylbenzamide.

Analytical Characterization Protocols

Validation of the final product's identity and purity is a critical step. The following are standard protocols for the characterization of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the final compound.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm.

-

Sample Prep: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile/Water (1:1).

-

Expected Result: A single major peak indicates a high-purity sample. Purity is calculated based on the area percentage of the main peak.

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

-

Ionization Mode: Positive (ESI+).

-

Sample Prep: Use the same sample prepared for HPLC analysis.

-

Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 211.06. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observed at m/z 211 and m/z 213.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the compound.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: The spectrum should show characteristic peaks for the aromatic protons, the amine protons, the amide N-H proton, and the cyclopropyl protons.

-

¹³C NMR: The spectrum should show the expected number of carbon signals, including the carbonyl carbon of the amide group.

Caption: Post-synthesis workflow for purification and analytical validation.

Potential Applications & Future Directions

While 3-Amino-4-chloro-N-cyclopropylbenzamide is primarily a synthetic intermediate, its structure suggests significant potential in drug discovery.

-

Scaffold for Medicinal Chemistry: This compound is an excellent starting point for library synthesis. The primary amine at the 3-position can be readily derivatized via reactions such as acylation, sulfonylation, or reductive amination to explore structure-activity relationships (SAR).[2]

-

Anticancer Research: The benzamide scaffold is present in several HDAC inhibitors.[1] Further modification and screening of derivatives against various cancer cell lines (e.g., MCF-7, A549, K562) could yield novel antineoplastic agents.[2]

-

Antimicrobial Research: Given that some benzamides target the bacterial FtsZ protein, derivatives of this compound could be explored for antibacterial activity, particularly against Gram-positive pathogens like MRSA.[3]

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive coupling reagents (EDC/HOBt).2. Wet solvent or reagents.3. Insufficient reaction time. | 1. Use fresh, high-quality coupling reagents.2. Ensure all glassware is flame-dried and use anhydrous solvents.3. Extend reaction time and continue to monitor by TLC. |

| Multiple Spots on TLC of Crude Product | 1. Incomplete reaction.2. Formation of side products (e.g., N-acylurea from EDC).3. Degradation of product. | 1. See above.2. Ensure HOBt is used; optimize reaction temperature.3. Use milder work-up conditions. |

| Difficulty in Purification | 1. Product co-elutes with impurities.2. Product is insoluble in column solvent. | 1. Try a different solvent system for chromatography (e.g., DCM/Methanol).2. Use a stronger solvent to load the sample onto the silica (dry loading). |

| Incorrect Mass in MS | 1. Wrong product formed.2. Sample degradation in the MS source. | 1. Re-examine NMR data and synthesis protocol.2. Adjust MS source parameters (e.g., use a lower cone voltage). |

References

- Google Patents. (n.d.). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

Tradeindia. (n.d.). 3-amino-4-chloro-n,n-diethyl-benzene Sulfonamide - Cas No: 71794-12-2. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4-chloro-N-phenylbenzenesulfonamide. Retrieved from [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Retrieved from [Link]

-

ResearchGate. (2014). Experimental study on the synthesis of 3-amino-4-chloroximinofurazan. Retrieved from [Link]

-

Agudo-Álvarez, S., et al. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]

-

Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

-

PubMed. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

-

Preprints.org. (2024). Three-Step Synthesis of N-(7-chloro-4- morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of cyclopropylamine.

-

MDPI. (2023). Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. Retrieved from [Link]

-

University of Baghdad Digital Repository. (n.d.). New Analytical Methods for Drugs Analysis A Comparative Study. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. hepatochem.com [hepatochem.com]

Application Note: A Robust HPLC Method for the Analysis of 3-Amino-4-chloro-N-cyclopropylbenzamide

Introduction: The Analytical Imperative for 3-Amino-4-chloro-N-cyclopropylbenzamide

3-Amino-4-chloro-N-cyclopropylbenzamide is a chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its structural features, a substituted benzamide, suggest its role as a key building block in the synthesis of complex target molecules. The purity and concentration of this intermediate are critical parameters that directly influence the yield, purity, and safety profile of the final product. Therefore, a reliable and robust analytical method for its quantification is paramount for quality control in research, development, and manufacturing.

This application note presents a detailed protocol for the analysis of 3-Amino-4-chloro-N-cyclopropylbenzamide using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is designed to be a comprehensive guide for researchers, scientists, and drug development professionals, providing a solid starting point for method development and validation in accordance with industry standards. The principles and techniques described herein are also adaptable to Ultra-Performance Liquid Chromatography (UPLC) for enhanced speed and resolution.[1][2]

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's properties is fundamental to developing a successful separation method.

-

Structure: 3-Amino-4-chloro-N-cyclopropylbenzamide possesses a moderately polar aromatic core with an amine and a chloro substituent, along with a cyclopropylamide group.

-

Solubility: It is expected to be soluble in common organic solvents like methanol and acetonitrile.[3]

-

Chromophoric Properties: The benzamide structure contains a chromophore that absorbs UV radiation, making UV detection a suitable analytical technique.

Based on these properties, a reversed-phase HPLC method is the logical choice for separation.[3][4] The nonpolar stationary phase will interact with the hydrophobic regions of the molecule, while the polar mobile phase will carry the analyte through the column. The presence of the amino group suggests that the mobile phase pH will be a critical parameter to control for achieving optimal peak shape and retention.[5]

Proposed HPLC Methodology: A Starting Point for Optimization

The following conditions are proposed as a robust starting point for the analysis of 3-Amino-4-chloro-N-cyclopropylbenzamide. Optimization may be required based on the specific sample matrix and instrumentation.

Instrumentation and Materials

| Component | Specification |

| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Solvents | HPLC Grade Acetonitrile, Methanol, and Water |

| Reagents | Formic Acid (analytical grade) |

| Standard | 3-Amino-4-chloro-N-cyclopropylbenzamide (of known purity) |

| Filters | 0.45 µm or 0.22 µm syringe filters (PTFE or Nylon) |

Chromatographic Conditions

| Parameter | Condition |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm (or optimal wavelength determined by PDA scan) |

| Run Time | 15 minutes (or until the analyte and any impurities have eluted) |

| Gradient Program | Time (min) |

| 0.0 | |

| 10.0 | |

| 12.0 | |

| 12.1 | |

| 15.0 |

Experimental Protocols

Preparation of Mobile Phase

-

Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix thoroughly and degas using sonication or vacuum filtration.

-

Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas.

Causality: The use of 0.1% formic acid in the mobile phase helps to control the pH and protonate the amino group of the analyte.[5] This suppresses silanol interactions with the stationary phase, leading to improved peak symmetry and reproducibility.

Standard Solution Preparation

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of 3-Amino-4-chloro-N-cyclopropylbenzamide standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation

-

Accurately weigh a portion of the sample containing the analyte and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile/water) to achieve a concentration within the calibration range.[6][7]

-

Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter before injection.[7]

Causality: Filtration is a critical step to prevent clogging of the HPLC column and system, ensuring the longevity of the column and the reproducibility of the results.[7]

Analytical Workflow Diagram

Caption: Workflow for the HPLC analysis of 3-Amino-4-chloro-N-cyclopropylbenzamide.

Method Development and Validation: A Self-Validating System

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[8][9][10] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10][11][12]

System Suitability

Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This is typically done by injecting a standard solution multiple times (e.g., n=5).

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |

Validation Parameters

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo (matrix without the analyte) and spiked samples. The peak for 3-Amino-4-chloro-N-cyclopropylbenzamide should be free of interference from other components. A PDA detector can be used to assess peak purity.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a specified range. The correlation coefficient (r²) should be ≥ 0.999.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

-

Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[13] The recovery should be within 98-102%.

-

Precision:

-

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by analyzing multiple replicates of the same sample.

-

Intermediate Precision (Inter-assay precision): Expresses the variation within a laboratory, such as on different days, with different analysts, or with different equipment.

-

The RSD for precision studies should typically be ≤ 2.0%.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to investigate include mobile phase composition, pH, column temperature, and flow rate.

Data Analysis and Interpretation

The concentration of 3-Amino-4-chloro-N-cyclopropylbenzamide in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the standard solutions. The results should be reported with appropriate units (e.g., µg/mL or % w/w).

Troubleshooting

| Problem | Potential Cause | Solution |

| Poor Peak Shape (Tailing) | Silanol interactions, column degradation, mobile phase pH incorrect | Use a mobile phase with an appropriate pH, use a new column, ensure proper mobile phase preparation. |

| Variable Retention Times | Fluctuation in pump flow rate, column temperature not stable, mobile phase composition changing | Check the pump for leaks, ensure the column oven is at the set temperature, prepare fresh mobile phase. |

| Low Peak Area/No Peak | Injection issue, detector issue, sample degradation | Check autosampler and syringe, verify detector lamp is on and functioning, prepare fresh sample. |

| Extraneous Peaks | Contaminated sample or mobile phase, carryover from previous injection | Use high-purity solvents, filter samples, run a blank injection to check for carryover. |

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a reversed-phase HPLC method for the analysis of 3-Amino-4-chloro-N-cyclopropylbenzamide. The proposed method serves as an excellent starting point, and the detailed protocols for sample preparation, chromatographic separation, and method validation ensure that a robust and reliable analytical procedure can be established. By following the principles of causality and self-validation outlined herein, researchers and analysts can confidently implement and adapt this method for routine quality control and research applications, ensuring the integrity of their results and the quality of their products.

References

-

Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

- Jain, D., & Jain, R. (2011). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Methods, 2(3), 153-159.

-

Reddit. (2019). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak? Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

- Fountain, K. J., Jablonski, J. M., & Morrison, D. (2011). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development.

-

Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

-

European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

-

ACS Publications. (2018). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. The Journal of Physical Chemistry A. Retrieved from [Link]

-

ResearchGate. (n.d.). Sample preparation for HPLC analysis of drug products. Retrieved from [Link]

- MDPI. (2021). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Molecules, 26(16), 4934.

-

Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Retrieved from [Link]

- PubMed. (2005). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 723-729.

- ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(1), 3-23.

-

Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

- Iraqi Journal of Market Research and Consumer Protection. (2021). Ultraviolet absorbance spectra for antibiotic derivatives (amino glycosides) used in medical. Iraqi Journal of Market Research and Consumer Protection, 13(2), 43-55.

-

Conference Series. (2015). Quality control analytical methods - Switch from HPLC to UPLC. Retrieved from [Link]

-

Science.gov. (n.d.). hplc mobile phase: Topics by Science.gov. Retrieved from [Link]

-

ResearchGate. (2015). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC? Retrieved from [Link]

-

ResearchGate. (2018). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. Retrieved from [Link]

-

Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

LCGC Europe. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]

-

YouTube. (2023). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. iomcworld.org [iomcworld.org]

- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 4. moravek.com [moravek.com]

- 5. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 6. agilent.com [agilent.com]

- 7. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. ICH Official web site : ICH [ich.org]

- 12. youtube.com [youtube.com]

- 13. pharmtech.com [pharmtech.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Cyclopropylation of Benzamides

Welcome to the technical support center for the N-cyclopropylation of benzamides. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important transformation. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format. Our goal is to provide not just protocols, but a deeper understanding of the reaction's intricacies to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: My N-cyclopropylation reaction is not proceeding, or the yield is very low. What are the most critical parameters to investigate first?

A1: Low or no conversion in a copper-catalyzed N-cyclopropylation of a benzamide typically points to issues with one of four key areas: the catalyst's active state, the base, the solvent, or the integrity of the cyclopropylating agent.

-

Catalyst Activation and Species: Most modern N-cyclopropylation protocols are variants of the Ullmann-type coupling reaction.[1][2] These reactions are generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[3] If you are using a Cu(II) precatalyst, such as copper(II) acetate, it must be reduced in situ to the active Cu(I) species. Inadequate reduction can halt the catalytic cycle before it even begins. Conversely, the active Cu(I) species can be sensitive to air, leading to oxidation and catalyst deactivation. While some protocols are run under an air atmosphere, a nitrogen or argon atmosphere is often recommended to protect the active catalyst.[4]

-

Choice and Quality of Base: The base plays a crucial role in deprotonating the benzamide's N-H bond, making it nucleophilic enough to attack the copper center. The pKa of the benzamide and the strength of the base must be appropriately matched. A base that is too weak will result in a low concentration of the amidate anion, leading to a slow or stalled reaction. Conversely, a base that is too strong can lead to side reactions or degradation of the substrate or product. The physical properties of the base, such as particle size and purity, can also significantly impact the reaction rate.[5]

-

Solvent Effects: The choice of solvent can dramatically influence the outcome of copper-catalyzed coupling reactions.[6][7][8] The solvent must be able to dissolve the reactants and, importantly, stabilize the key intermediates in the catalytic cycle. Polar aprotic solvents like DMF, DMSO, or dioxane are often used because they can coordinate to the copper center, influencing its reactivity and preventing catalyst aggregation.[9]

-

Cyclopropylating Agent Integrity: While cyclopropylboronic acid is a common and relatively stable cyclopropyl source, other agents like cyclopropyl bromide can be prone to ring-opening, especially at elevated temperatures or in the presence of certain catalysts, leading to N-allylation as a side product.[10] Ensure the purity and stability of your cyclopropylating agent.

To systematically troubleshoot, we recommend the following workflow:

Caption: Initial troubleshooting workflow for low-yield N-cyclopropylation.

Q2: I am observing significant amounts of starting benzamide and a byproduct that appears to be from hydrolysis. What could be the cause?

A2: The presence of unreacted starting material alongside hydrolysis products (benzoic acid and cyclopropylamine) suggests that the reaction conditions are promoting the breakdown of the product or starting materials.

-

Water Content: The most likely culprit is water in your reaction system. Amides can undergo hydrolysis under either acidic or basic conditions, and this process is often accelerated at the elevated temperatures used in many Ullmann-type couplings.[11] Ensure that your solvent is anhydrous and that your base is not excessively hygroscopic or has been properly stored.

-

Base-Promoted Hydrolysis: If you are using a strong hydroxide base (e.g., NaOH, KOH), you may be inadvertently promoting the hydrolysis of the benzamide starting material or the N-cyclopropylbenzamide product.[11] Consider switching to a non-nucleophilic base like potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃).[4][9]

-

Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of product degradation. If your reaction appears to be complete by TLC or LC-MS analysis, work it up promptly. If the reaction is slow, consider increasing the catalyst or ligand loading rather than simply extending the reaction time or increasing the temperature excessively.

Q3: My reaction works for electron-rich benzamides, but fails for electron-deficient ones. How can I adapt the protocol?